α-D-Galactosepentaacetat

Übersicht

Beschreibung

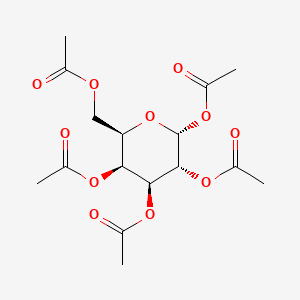

Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.

Wissenschaftliche Forschungsanwendungen

Insulin Release Studies

One of the notable applications of α-D-galactose pentaacetate is in studying insulin release mechanisms. Research indicates that α-D-galactose pentaacetate can inhibit insulin release provoked by certain compounds, such as succinic acid dimethyl ester, while β-D-galactose does not exhibit this effect . This suggests a potential role for α-D-galactose pentaacetate in understanding insulin regulation and diabetes treatment.

Taste Perception Studies

Another area of interest is the compound's role in taste perception. Studies have shown that pentaacetate esters of monosaccharides, including α-D-galactose pentaacetate, can stimulate insulin release from pancreatic islets in rats, indicating a connection between taste perception and metabolic responses . This could lead to further exploration into how sugar derivatives influence appetite and metabolic health.

Phase Behavior Studies

The phase behavior of α-D-galactose pentaacetate in supercritical carbon dioxide has been investigated, revealing significant insights into its solubility and phase transitions. Research shows that solutions of α-D-galactose pentaacetate in supercritical carbon dioxide exhibit lower critical solution temperature behavior, with high solubility observed at various concentrations and temperatures . This property makes it a candidate for applications in extraction processes and as a solvent in chemical reactions.

Deacylation Reactions

α-D-Galactose pentaacetate can undergo deacylation reactions, which are essential for synthesizing other carbohydrate derivatives. Studies have demonstrated that under specific conditions, deacylation can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from α-D-galactose pentaacetate . Such transformations are vital for creating compounds with tailored properties for pharmaceutical applications.

Case Studies and Experimental Findings

Wirkmechanismus

Target of Action

The primary target of α-D-Galactose pentaacetate is the insulin pathway . This compound acts as a negative regulator of insulin, potentially preventing excessive insulin release in pathological conditions .

Mode of Action

α-D-Galactose pentaacetate interacts with its targets by penetrating the plasma membrane and being hydrolyzed by intracellular esterases . This process leads to the inhibition of insulin release, particularly in response to leucine-induced insulin release in Wistar rat islets .

Biochemical Pathways

The biochemical pathways affected by α-D-Galactose pentaacetate are primarily related to insulin regulation. The compound’s action on the insulin pathway can lead to changes in glucose metabolism, potentially impacting cellular energy production and utilization .

Pharmacokinetics

Its ability to penetrate the plasma membrane suggests that it may have good bioavailability

Result of Action

The primary result of α-D-Galactose pentaacetate’s action is the inhibition of insulin release . This can have significant effects on glucose metabolism within the cell, potentially leading to changes in energy production and utilization .

Biochemische Analyse

Biochemical Properties

Alpha-d-Galactose pentaacetate plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including galactokinase and galactose-1-phosphate uridylyltransferase, which are involved in the Leloir pathway of galactose metabolism . These interactions are crucial for the conversion of galactose to glucose-1-phosphate, a key step in carbohydrate metabolism. Additionally, alpha-d-Galactose pentaacetate can inhibit certain enzymes, such as insulin release inhibitors, by interacting with specific receptor systems .

Cellular Effects

Alpha-d-Galactose pentaacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit insulin release in pancreatic islets, indicating its role in modulating insulin secretion . This compound also affects cellular metabolism by altering the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of alpha-d-Galactose pentaacetate involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can cross the plasma membrane without requiring specific carrier systems, allowing it to interact directly with intracellular enzymes . Once inside the cell, alpha-d-Galactose pentaacetate undergoes hydrolysis by intracellular esterases, releasing galactose and acetate. This process can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-d-Galactose pentaacetate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of galactose and acetate . Long-term studies have shown that alpha-d-Galactose pentaacetate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations .

Dosage Effects in Animal Models

The effects of alpha-d-Galactose pentaacetate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, alpha-d-Galactose pentaacetate can exhibit toxic effects, including inhibition of insulin release and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Alpha-d-Galactose pentaacetate is involved in the Leloir pathway of galactose metabolism, where it interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase . These interactions facilitate the conversion of galactose to glucose-1-phosphate, which is then utilized in various metabolic processes. The compound’s involvement in this pathway underscores its significance in carbohydrate metabolism and energy production .

Transport and Distribution

Within cells and tissues, alpha-d-Galactose pentaacetate is transported and distributed through passive diffusion and interactions with binding proteins . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of alpha-d-Galactose pentaacetate within cells is influenced by its chemical properties and interactions with intracellular proteins .

Subcellular Localization

Alpha-d-Galactose pentaacetate is localized in various subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may also play a role in directing alpha-d-Galactose pentaacetate to specific subcellular locations .

Vorbereitungsmethoden

Alpha-d-Galactose pentaacetate can be synthesized through the acetylation of alpha-d-galactose. The process involves reacting alpha-d-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods for a-D-Galactose pentaacetate are similar but often involve larger scale equipment and more stringent purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Alpha-d-Galactose pentaacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, water, acids, bases, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are alpha-d-galactose, acetic acid, and various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Alpha-d-Galactose pentaacetate is similar to other sugar pentaacetates, such as alpha-d-Glucopyranose pentaacetate and beta-d-Glucopyranose pentaacetate . it is unique in its specific structure and the position of the acetyl groups, which can influence its reactivity and applications .

Similar Compounds

- Alpha-d-Glucopyranose pentaacetate

- Beta-d-Glucopyranose pentaacetate

Biologische Aktivität

α-D-Galactose pentaacetate is an acetylated derivative of D-galactose, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in carbohydrate chemistry and its applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article delves into the biological activities associated with α-D-galactose pentaacetate, supported by research findings, case studies, and relevant data.

α-D-Galactose pentaacetate (C₁₃H₂₄O₁₁) is a glycoside formed by the acetylation of the hydroxyl groups on D-galactose. The structure consists of five acetate groups attached to the galactose molecule, enhancing its lipophilicity and altering its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of galactose, including α-D-galactose pentaacetate, exhibit antimicrobial activity. A study focused on the synthesis of divalent LecA inhibitors from galactose pentaacetate demonstrated significant inhibitory effects against Pseudomonas aeruginosa, a bacterium known for forming biofilms and contributing to chronic infections. The synthesized inhibitors displayed low nanomolar potency, indicating that modifications of α-D-galactose can lead to compounds with enhanced biological activity against pathogenic bacteria .

Enzyme Inhibition

α-D-Galactose pentaacetate has been explored for its potential as an enzyme inhibitor. In one study, it was used as a starting material to create compounds that inhibited specific glycosidases. These enzymes are crucial in various biological processes, including digestion and cell signaling. The inhibition of these enzymes can have therapeutic implications, particularly in treating conditions like diabetes and certain cancers .

Binding Affinity Studies

Binding studies have shown that derivatives of α-D-galactose pentaacetate can selectively interact with lectins, proteins that bind carbohydrates. For instance, divalent LecA ligands synthesized from this compound exhibited increased binding affinity due to multivalent interactions, which enhance the overall efficacy of these inhibitors against bacterial pathogens . This property makes α-D-galactose pentaacetate a valuable scaffold in drug design.

Case Studies

- Synthesis of Divalent LecA Inhibitors : A study synthesized potent divalent LecA inhibitors from α-D-galactose pentaacetate. The inhibitors showed a 260-fold increase in binding affinity compared to monovalent counterparts, underscoring the significance of structural modifications in enhancing biological activity .

- Enzyme Activity Assays : In vitro assays demonstrated that compounds derived from α-D-galactose pentaacetate effectively inhibited glycosidase activity, which is crucial for carbohydrate metabolism. The inhibition kinetics were characterized using Michaelis-Menten equations to establish IC50 values for various derivatives .

Data Table

| Compound | Source | Biological Activity | IC50 (µM) |

|---|---|---|---|

| LecA Inhibitor A5m | Synthesized from α-D-Galactose Pentaacetate | Antimicrobial against Pseudomonas aeruginosa | 0.5 |

| LecA Inhibitor B5p | Synthesized from α-D-Galactose Pentaacetate | Selective binding to LecA | 0.2 |

| Glycosidase Inhibitor | Derived from α-D-Galactose Pentaacetate | Inhibition of glycosidase activity | 1.0 |

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263372 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-59-1 | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.